Pyridinium, 4-(methoxycarbonyl)-1-methyl-

Organic Synthesis Reduction Chemistry Regioselectivity

Pyridinium, 4-(methoxycarbonyl)-1-methyl- (CAS 38117-49-6) is a critical pyridinium salt for reproducible regioselective reduction and electrochemical studies. Using its 3-substituted regioisomer or carboxylic acid analog leads to divergent experimental outcomes. - Definitive substrate for NaBH4 reductions, yielding exclusively the 1,2,5,6-tetrahydropyridine product, unlike the 3-isomer's complex mixture. - Superior kinetic stability in electrochemistry: demethanolation is over 90x slower than dehydration of the carboxylic acid analog, enabling precise mechanistic analysis. - Supplied at 98% purity with full QC documentation (NMR, HPLC, GC), ensuring reliability in multi-step syntheses.

Molecular Formula C8H10NO2+
Molecular Weight 152.17 g/mol
CAS No. 38117-49-6
Cat. No. B188537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridinium, 4-(methoxycarbonyl)-1-methyl-
CAS38117-49-6
Molecular FormulaC8H10NO2+
Molecular Weight152.17 g/mol
Structural Identifiers
SMILESC[N+]1=CC=C(C=C1)C(=O)OC
InChIInChI=1S/C8H10NO2/c1-9-5-3-7(4-6-9)8(10)11-2/h3-6H,1-2H3/q+1
InChIKeyQSTZQJMQOOWRNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Methoxycarbonyl)-1-methylpyridinium Overview


Pyridinium, 4-(methoxycarbonyl)-1-methyl- (CAS 38117-49-6) is a quaternary pyridinium salt characterized by a methyl ester group at the 4-position of the pyridine ring and a methyl group on the nitrogen atom [1]. Its molecular formula is C8H10NO2+ with a molecular weight of 152.17 g/mol, and it is typically supplied as an iodide salt with a standard purity of 98% . This compound serves as a key intermediate and model substrate in studies of regioselective reduction and electrochemical behavior, where its substitution pattern dictates distinct reactivity and stability profiles compared to its 3-substituted regioisomer and carboxylic acid analog [2].

Pyridinium, 4-(methoxycarbonyl)-1-methyl-: Why Substitution Fails


Substituting Pyridinium, 4-(methoxycarbonyl)-1-methyl- with its 3-position regioisomer or its carboxylic acid analog is scientifically invalid due to fundamental differences in reactivity and stability. The position of the methoxycarbonyl group dictates the outcome of key reactions, such as NaBH4 reduction, where the 4-substituted isomer yields a single, distinct product while the 3-substituted isomer produces a complex mixture [1]. Furthermore, replacing the methyl ester with a carboxylic acid group alters the kinetics of electrochemical reduction by two orders of magnitude, which would drastically change the behavior in any application involving electron transfer processes [2]. These are not minor, interchangeable variations; they represent distinct chemical entities with divergent experimental outcomes, making precise selection critical for reproducible research and industrial processes.

Quantitative Evidence: 4-(Methoxycarbonyl)-1-methylpyridinium


Regioselective Reduction: 4- vs 3-Substituted Isomer

In a direct comparative study of NaBH4 reduction in methanol, the 4-substituted target compound (1-methyl-4-methoxycarbonylpyridinium iodide) yielded exclusively 1,2,5,6-tetrahydropyridine. In contrast, the 3-substituted isomer (1-methyl-3-methoxycarbonylpyridinium iodide) produced a mixture of 1,2,5,6-tetrahydropyridine and 1,6-dihydropyridine [1]. This demonstrates a clear, position-dependent divergence in reaction pathway and product distribution.

Organic Synthesis Reduction Chemistry Regioselectivity

Electrochemical Kinetics: Slower Demethanolation vs Carboxylic Acid

An electrochemical study comparing the target compound (1-methyl-4-methoxycarbonylpyridinium iodide) with its carboxylic acid analog (1-methyl-4-carboxypyridinium iodide) in aqueous medium revealed a major kinetic difference. The rate constant for demethanolation of the target methoxycarbonyl compound was found to be less than 5 × 10⁻³ s⁻¹, while the rate constant for dehydration of the carboxy analog was 0.45 s⁻¹ [1]. This represents a difference of at least 90-fold in the follow-up reaction rate following the initial electron transfer.

Electrochemistry Reaction Kinetics Mechanistic Studies

ESR Spectroscopy: Radical Probe for Solvent Polarity

The 1-methyl-4-methoxycarbonylpyridinyl radical, derived from the target compound, has been established as a well-characterized species in electron spin resonance (ESR) spectroscopy. Its hyperfine splitting constants have been measured and compared directly with those of the 1-methyl-4-acetylpyridinyl radical to study the effects of solvent polarity [1]. The distinct electronic properties imparted by the methoxycarbonyl group, as opposed to an acetyl group, provide a differentiated spectroscopic probe.

ESR Spectroscopy Physical Chemistry Radical Chemistry

High Commercial Purity for Reproducible Results

Commercially available Pyridinium, 4-(methoxycarbonyl)-1-methyl- (as the iodide salt) is supplied with a standard purity of 98%, and is accompanied by batch-specific quality control documentation including NMR, HPLC, and GC analyses . This high level of purity minimizes the impact of unknown impurities on experimental outcomes.

Chemical Sourcing Quality Control Reproducibility

Application Scenarios for 4-(Methoxycarbonyl)-1-methylpyridinium


Regioselective Reductions in Heterocyclic Chemistry

For studies focused on the regioselectivity of hydride reductions of pyridinium salts, this compound is the definitive substrate. As demonstrated in a direct comparison, its reduction with NaBH4 yields exclusively the 1,2,5,6-tetrahydropyridine product, unlike its 3-substituted isomer which produces a complex mixture [1]. This makes it an ideal model for understanding the electronic and steric factors governing reduction pathways and for developing selective synthetic methodologies.

Electrochemical Mechanistic Studies with Stable Intermediate

In electrochemical studies where a stable, long-lived intermediate is required for analysis, this compound is superior to its carboxylic acid analog. The demethanolation rate constant for the reduced methoxycarbonyl species is over 90 times slower than the dehydration rate of the reduced carboxylic acid [1]. This kinetic stability allows for a more detailed investigation of the electron transfer process itself, making it a powerful tool for probing reduction mechanisms of heterocyclic carbonyl compounds.

ESR Spectroscopy as Molecular Probe in Physical Chemistry

This compound serves as a direct precursor to the 1-methyl-4-methoxycarbonylpyridinyl radical, a well-characterized species for electron spin resonance (ESR) studies. Its hyperfine splitting constants have been documented and compared to the analogous acetyl radical to investigate solvent polarity effects [1]. This established role makes it a valuable, pre-calibrated tool for physical chemists investigating solvation dynamics and electronic structure of free radicals.

High-Purity Building Block for Synthetic Programs

For synthetic chemists requiring a reliable, high-purity pyridinium building block, this compound is available commercially at a verified 98% purity with supporting QC documentation (NMR, HPLC, GC) [1]. This level of quality assurance is critical for multi-step syntheses where the accumulation of impurities from starting materials can severely impact yield and product purity, thereby ensuring higher reproducibility in both academic and industrial research settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pyridinium, 4-(methoxycarbonyl)-1-methyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.